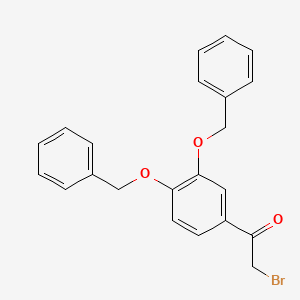

3,4-Dibenzyloxyphenacyl bromide

Description

It is likely a phenacyl bromide derivative with two benzyloxy groups attached at the 3- and 4-positions of the aromatic ring. Phenacyl bromides are commonly used as photo-labile protecting groups in organic synthesis or as alkylating agents due to the reactivity of the bromide moiety. The benzyloxy groups may enhance solubility or modulate electronic effects in chemical reactions. However, specific data on its synthesis, applications, or biological activity are absent in the provided materials.

Properties

Molecular Formula |

C22H19BrO3 |

|---|---|

Molecular Weight |

411.3 g/mol |

IUPAC Name |

1-[3,4-bis(phenylmethoxy)phenyl]-2-bromoethanone |

InChI |

InChI=1S/C22H19BrO3/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2 |

InChI Key |

FWKNVYGFFGCWQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

The following comparisons are based on brominated or aromatic compounds from the evidence, which share partial structural or functional similarities with hypothetical derivatives of 3,4-Dibenzyloxyphenacyl bromide.

Sepantronium Bromide (YM-155)

- Structure : C₂₀H₁₉BrN₄O₃, featuring a brominated aromatic core, nitrogen heterocycles, and ether linkages .

- Applications: Potent survivin inhibitor with anticancer activity (IC₅₀ = 0.54 nM in PC-3 cells). Inhibits tumor growth in xenograft models (80% suppression in PC-3) and synergizes with γ-radiation .

- Comparison : Unlike this compound, Sepantronium Bromide contains nitrogen heterocycles and targets specific apoptotic pathways. Both compounds, however, leverage bromine for reactivity or bioactivity.

Methyl Bromide

- Structure : Simple alkyl bromide (CH₃Br) .

- Applications : Used as a pesticide and fumigant due to its volatility and rapid diffusion. Toxicity includes neurotoxicity and respiratory failure .

- Comparison : Methyl bromide lacks aromaticity and functional groups like benzyloxy substituents. Its mechanism (alkylation) differs from aromatic bromides, which may participate in electrophilic substitutions or act as leaving groups.

Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile)

- Structure : Aromatic brominated herbicide with nitrile and hydroxyl groups .

- Applications : Inhibits photosynthesis by targeting photosystem II.

- Comparison: Bromoxynil shares brominated aromaticity but lacks the phenacyl bromide moiety.

Caffeic Acid Derivatives

- Example: 3,4-Dihydroxybenzeneacrylic acid (C₉H₈O₄), a natural phenolic acid .

- Applications : Antioxidant, anti-inflammatory, and precursor for fine chemicals .

Data Table: Key Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.